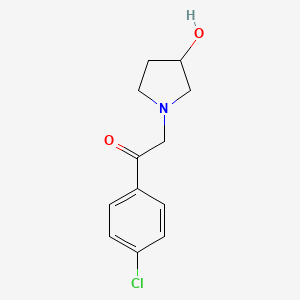

1-(4-Chlorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one

Description

1-(4-Chlorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one is a synthetic small molecule featuring a 4-chlorophenyl group attached to an ethanone backbone, with a 3-hydroxypyrrolidine substituent at the second carbon. This compound is structurally analogous to several derivatives explored in medicinal and organic chemistry for applications ranging from antimicrobial agents to enzyme inhibitors.

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c13-10-3-1-9(2-4-10)12(16)8-14-6-5-11(15)7-14/h1-4,11,15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBHITOFZUUFJOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Preparation Methods Analysis

Synthetic Route Overview

The synthesis of 1-(4-Chlorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one typically involves multi-step reactions starting from chiral epichlorohydrin or related epoxy compounds, proceeding through ring-opening reactions and subsequent functional group transformations to introduce the pyrrolidine ring and hydroxyl functionalities.

Key Synthetic Steps

Ring-Opening of Chiral Epichlorohydrin

The process begins with the ring-opening of chiral epichlorohydrin using sodium cyanide in the presence of citric acid, yielding chiral 3-chloro-2-hydroxypropionitrile. This step is crucial for introducing chirality and the hydroxy functional group in a controlled manner.

The reaction is performed under mild conditions where sodium cyanide and citric acid are added to a solution of chiral epichlorohydrin, facilitating an economic and industrially scalable ring-opening reaction.

Formation of Chiral 4-Chloro-3-hydroxybutyric Acid Ester

- The obtained 3-chloro-2-hydroxypropionitrile is then reacted with an alcohol saturated with hydrochloric acid gas to form the corresponding chiral 4-chloro-3-hydroxybutyric acid ester. This esterification step is essential for preparing the intermediate suitable for cyclization.

Cyclization to 3-Hydroxypyrrolidine Derivative

The chiral 4-chloro-3-hydroxybutyric acid ester undergoes nucleophilic substitution with glycinamide or glycine ester in the presence of a base (e.g., sodium carbonate) and ammonia to form the targeted chiral 4-hydroxy-2-oxo-1-pyrrolidine acetamide.

This step involves heating the reaction mixture (e.g., at 80°C for 20 hours) in ethanol, followed by filtration, solvent evaporation, and purification by column chromatography and recrystallization to obtain the final pyrrolidine derivative in high purity and yield.

Detailed Experimental Procedure Example

| Step | Reagents and Conditions | Description | Yield and Purity |

|---|---|---|---|

| 1 | Chiral epichlorohydrin, sodium cyanide, citric acid | Ring-opening reaction to form 3-chloro-2-hydroxypropionitrile | High yield, high optical purity |

| 2 | Alcohol saturated with HCl gas | Esterification to form 4-chloro-3-hydroxybutyric acid ester | Efficient conversion, suitable for scale-up |

| 3 | Glycinamide or glycine ester, sodium carbonate, ammonia, ethanol, 80°C, 20 h | Cyclization to 4-hydroxy-2-oxo-1-pyrrolidine acetamide | 60–70% isolated yield, high purity after chromatography |

This procedure was reported to produce the targeted chiral pyrrolidine acetamide with enhanced purity and yield compared to conventional methods, demonstrating industrial applicability.

Alternative Synthetic Considerations

Other synthetic strategies involve multicomponent reactions to build pyrrolidinone derivatives, which can then be functionalized to introduce hydroxyl groups and aromatic substituents. For example, reactions involving ethyl 2,4-dioxovalerate, aromatic aldehydes, and amines in solvents like ethanol have been reported to yield pyrrolidine derivatives with good efficiency. However, these methods are more general for pyrrolidinone scaffolds and may require further modification to achieve the specific this compound structure.

Phenylation methods mediated by triflic acid have been explored for related amide compounds, offering routes to introduce aryl groups under controlled conditions, which might be adapted for the chlorophenyl substitution.

Summary Table of Preparation Methods

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Chlorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or amines.

Substitution: Substitution reactions can result in the formation of different derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

1-(4-Chlorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structural components suggest possible interactions with neurotransmitter systems, making it a candidate for further studies in pharmacology.

Case Study: Neuropharmacological Effects

Research has indicated that compounds with similar structures may exhibit activity as dopamine and serotonin receptor modulators. Studies focusing on the modulation of these receptors can provide insights into the compound's potential as an antidepressant or anxiolytic agent.

Synthesis of Novel Compounds

This compound serves as a precursor in the synthesis of other biologically active molecules. Its ability to undergo various chemical reactions allows researchers to explore new derivatives that might possess enhanced pharmacological properties.

Example: Derivative Synthesis

A study demonstrated the synthesis of derivatives from this compound, leading to compounds with improved efficacy against specific targets in cancer therapy. These derivatives were evaluated for their cytotoxic effects on cancer cell lines, providing valuable data for drug development.

Analytical Chemistry

The compound is utilized in analytical chemistry for developing methods to detect and quantify similar compounds in biological samples. Its distinct chemical properties allow researchers to create reliable assays for monitoring drug levels in clinical settings.

Method Development

Techniques such as High-Performance Liquid Chromatography (HPLC) have been employed to analyze this compound and its metabolites in biological fluids, aiding pharmacokinetic studies.

Comparison of Biological Activities

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Potential Antidepressant | |

| Similar Chlorophenyl Compounds | Dopamine Modulation | |

| Derivatives Synthesized from Parent Compound | Cytotoxicity |

Synthesis Pathways

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Chlorination of phenol | 4-Chlorophenol |

| 2 | Reaction with pyrrolidine | 1-(4-Chlorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethanone |

| 3 | Further modifications (as needed) | Various derivatives |

Mécanisme D'action

The mechanism by which 1-(4-Chlorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one exerts its effects depends on its specific application. For example, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogues

Variations in Heterocyclic Substituents

The substituent at the ethanone backbone critically influences physicochemical and biological properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Analogues

Key Observations :

- The hydroxypyrrolidine group in the target compound distinguishes it from pyrazole () and thiazolidinone () derivatives, likely altering metabolic stability and target affinity.

- A8L () incorporates a bulkier pyrrol-piperidine system, increasing molecular weight (358.85 vs. 251.70) and possibly reducing membrane permeability.

Variations in Aromatic Systems

Modifications to the aromatic moiety influence electronic properties and bioactivity:

Table 2: Aromatic System Modifications

Key Observations :

- Compound 3j () exhibits extended conjugation (naphthalene-ethynyl), contributing to a higher melting point (181–183°C) and distinct spectral signatures.

Antitumor Activity :

Pyrazolo[5,1-b]thiazole derivatives () with 4-chlorophenyl groups show IC₅₀ values <10 μM against HEPG-2 and HCT-116 cell lines. The hydroxypyrrolidine group in the target compound may modulate similar pathways but requires empirical validation.

Antimicrobial Potential :

Thiazolidinone derivatives () are associated with sulfur-mediated reactivity, which could enhance antimicrobial effects. The target compound’s hydroxypyrrolidine may offer improved solubility for such applications.

Spectroscopic Characterization

- HRMS : Compounds like 3g () and 3j () were validated via HRMS (e.g., m/z 437.0052 for 3g), underscoring the utility of mass spectrometry in confirming structural integrity.

- NMR : ¹³C NMR data for analogues () highlight carbonyl (δ ~190–210 ppm) and aromatic (δ ~120–140 ppm) resonances, critical for verifying substituent placement.

Activité Biologique

1-(4-Chlorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one, also known as a chlorophenyl-pyrrolidine derivative, is a compound with significant potential in pharmacological applications. Its molecular formula is with a molecular weight of approximately 253.73 g/mol. This compound has garnered attention due to its diverse biological activities, particularly as an enzyme inhibitor and analgesic.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on critical enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs). A study highlighted that derivatives of similar structures demonstrated potent AChE inhibition with Ki values in the nanomolar range, suggesting their potential use in treating neurodegenerative diseases like Alzheimer's .

Table 1: Enzyme Inhibition Potencies

| Compound | Enzyme Target | Ki Value (nM) |

|---|---|---|

| Compound 2 | AChE | 22.13 ± 1.96 |

| Compound 4 | AChE | 23.71 ± 2.95 |

| Compound 1 | hCA I | 8.76 ± 0.84 |

| Compound 2 | hCA II | 8.61 ± 0.90 |

Analgesic Activity

The analgesic properties of related chlorophenyl-piperidine derivatives have been documented in animal studies. For instance, a series of derivatives were tested in male Wistar rats, showing significant analgesic effects at doses of 50 mg/kg via intramuscular injection . The efficacy was measured using the tail flick test, which assesses pain response.

Case Study: Analgesic Testing

In a controlled study, several derivatives were administered to assess their impact on pain relief compared to a standard analgesic, pethidine. The results indicated that these compounds provided substantial pain relief, suggesting their potential role in pain management therapies.

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are crucial. The compound is classified as an irritant, necessitating careful handling during research and application . Toxicological studies are essential to determine the safe dosage and long-term effects of this compound on human health.

Q & A

Q. What purification techniques are recommended for isolating high-purity batches?

Q. How are reaction intermediates monitored in real time?

- Methodology : Online LC-MS tracks intermediates (e.g., via Agilent 6120 Quadrupole). Quenching studies at timed intervals validate proposed mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.